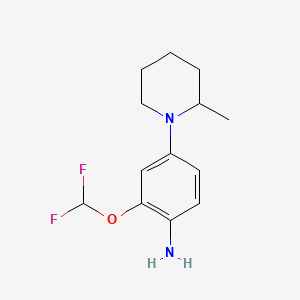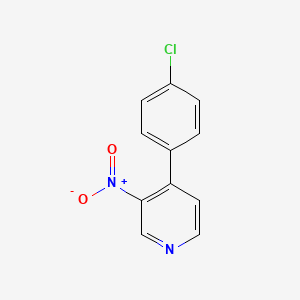![molecular formula C8H6F4S B15326442 [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene CAS No. 403-58-7](/img/structure/B15326442.png)
[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene is an organofluorine compound characterized by the presence of a tetrafluoroethyl group attached to a benzene ring via a sulfanyl (thioether) linkage. This compound is notable for its unique chemical properties, which include high thermal stability and resistance to oxidation and reduction reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene typically involves the reaction of thiophenol with 1,2-dibromo-1,1,2,2-tetrafluoroethane in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere using anhydrous N,N-dimethylformamide (DMF) as the solvent. The process involves the following steps:
Deprotonation of Thiophenol: Thiophenol is deprotonated by sodium hydride at 0°C to form the thiophenolate anion.
Nucleophilic Substitution: The thiophenolate anion then reacts with 1,2-dibromo-1,1,2,2-tetrafluoroethane at temperatures ranging from -50°C to 20°C to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfanyl group.
Oxidation: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Nucleophilic Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a bioactive molecule due to its unique chemical properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with improved metabolic stability.
作用机制
The mechanism of action of [(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene involves its interaction with various molecular targets and pathways. The compound’s high electronegativity and stability make it an effective modulator of biochemical processes. It can interact with enzymes and receptors, potentially altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
(1,1,2,2-Tetrafluoroethoxy)benzene: Similar in structure but contains an ether linkage instead of a sulfanyl group.
1-Methyl-2-(1,1,2,2-tetrafluoroethoxy)benzene: Contains a methyl group and an ether linkage.
Uniqueness
[(1,1,2,2-Tetrafluoroethyl)sulfanyl]benzene is unique due to the presence of the sulfanyl linkage, which imparts distinct chemical properties such as higher reactivity in nucleophilic substitution reactions and greater stability under oxidative conditions compared to its ether analogs.
属性
CAS 编号 |
403-58-7 |
|---|---|
分子式 |
C8H6F4S |
分子量 |
210.19 g/mol |
IUPAC 名称 |
1,1,2,2-tetrafluoroethylsulfanylbenzene |
InChI |
InChI=1S/C8H6F4S/c9-7(10)8(11,12)13-6-4-2-1-3-5-6/h1-5,7H |
InChI 键 |
FRSVZNZHUYHROO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC(C(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Piperidin-1-yl)methyl]piperidin-4-ol](/img/structure/B15326362.png)



![4-[(Pyridin-2-yl)methyl]oxolan-3-ol](/img/structure/B15326387.png)

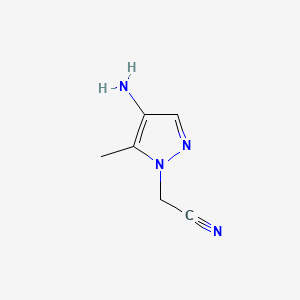
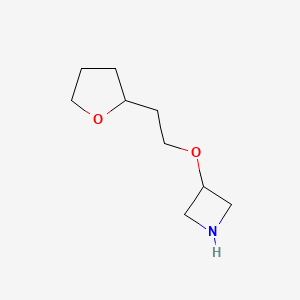
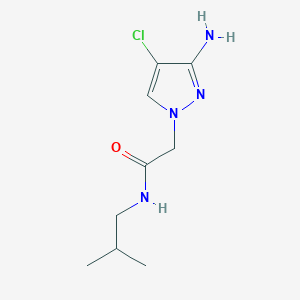
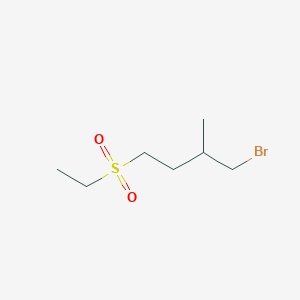
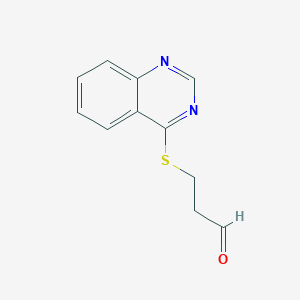
![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one](/img/structure/B15326411.png)
